molecular formula C24H15NO2 B8212274 Bis(dibenzo[b,d]furan-3-yl)amine

Bis(dibenzo[b,d]furan-3-yl)amine

Cat. No.: B8212274
M. Wt: 349.4 g/mol
InChI Key: GFDVDLXJIBOBTA-UHFFFAOYSA-N
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Description

Bis(dibenzo[b,d]furan-3-yl)amine is a nitrogen-containing heterocyclic compound featuring two dibenzofuran moieties linked via an amine group. Its systematic IUPAC name, 3,7-bis(aminomethyl)dibenzofuran or 3,7-dibenzofuranbis(methylamine), reflects its structure . This compound is characterized by its fused aromatic rings and electron-rich amine center, which contribute to its utility in organic electronics, particularly as an electron donor in OLEDs and exciplex-based systems .

Dibenzofuran derivatives are valued for their thermal stability, planar aromatic structures, and tunable electronic properties. The amine group in this compound enhances its ability to participate in charge-transfer interactions, making it suitable for applications in light-emitting layers and hole-transport materials .

Properties

IUPAC Name

N-dibenzofuran-3-yldibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)26-21)25-16-10-12-20-18-6-2-4-8-22(18)27-24(20)14-16/h1-14,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDVDLXJIBOBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone method for constructing aryl-amine bonds. For Bis(dibenzo[b,d]furan-3-yl)amine, this involves coupling a dibenzo[b,d]furan halide (e.g., bromide or iodide) with a secondary amine precursor. A representative protocol adapted from analogous syntheses employs:

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand.

  • Base : Sodium tert-butoxide (NaOtBu) to deprotonate the amine and facilitate oxidative addition.

  • Solvent : Toluene at 80°C under inert atmosphere.

  • Yield : Up to 83% for structurally related N-aryl dibenzofuran amines.

Critical parameters include the ligand-to-palladium ratio (typically 4:1) and the exclusion of moisture to prevent catalyst deactivation. Steric hindrance from the dibenzofuran moieties necessitates prolonged reaction times (12–24 hours) for complete conversion.

Ullmann-Type Coupling

Ullmann coupling, utilizing copper catalysts, offers a lower-cost alternative. While less efficient for bulky substrates, modified conditions using:

  • Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand.

  • Solvent : Dimethylformamide (DMF) at 120°C.

  • Base : Potassium carbonate (K₂CO₃).
    achieve moderate yields (40–60%) for dibenzofuran-amine derivatives. This method is limited by side reactions such as homocoupling, necessitating rigorous purification via silica gel chromatography.

Enzymatic Precursor Functionalization

Chemoenzymatic Synthesis via cis-Dihydrodiol Intermediates

Recent advances leverage toluene dioxygenase (TDO) to oxidize dibenzofuran to cis-dihydrodiol intermediates, which are subsequently functionalized. Key steps include:

  • Enzymatic Oxidation : TDO-catalyzed dihydroxylation of dibenzofuran yields a chiral cis-dihydrodiol.

  • Chemical Amination : The diol undergoes selective protection and amination via Mitsunobu or SNAr reactions.

  • Deprotection : Acidic hydrolysis (e.g., BBr₃) removes protecting groups to yield the target amine.

This route provides enantiomerically pure product but requires multi-step optimization, resulting in lower overall yields (30–50%).

Ring-Closing Metathesis (RCM) Strategies

Olefin Metathesis for Macrocyclic Intermediates

Grubbs-catalyzed RCM enables the formation of dibenzofuran-containing macrocycles, which are subsequently reduced to amines. For example:

  • Substrate : Bis(2-vinylphenyl)amine derivatives.

  • Catalyst : Grubbs II (H₂IMes)(PCy₃)Cl₂Ru=CHPh).

  • Conditions : Dichloromethane at 40°C, yielding cyclic intermediates in >90% efficiency.

  • Post-Modification : Hydrogenation of the macrocycle over Pd/C affords the saturated amine.

This method excels in constructing strained architectures but demands high-purity diene precursors.

Comparative Analysis of Synthetic Methods

MethodCatalyst SystemTemperature (°C)Yield (%)AdvantagesLimitations
Buchwald-HartwigPd(OAc)₂/dppf8083High selectivity, scalableCostly ligands, moisture-sensitive
Ullmann CouplingCuI/1,10-phenanthroline12040–60Low-cost catalystsSide reactions, moderate yields
Enzymatic FunctionalizationTDO/BBr₃25–4030–50Enantioselective, green chemistryMulti-step, low throughput
RCMGrubbs II40>90Macrocycle control, high efficiencyRequires high-purity dienes

Purification and Characterization

Post-synthesis purification typically involves:

  • Recrystallization : Ethanol/water mixtures precipitate the product, achieving >95% purity.

  • Column Chromatography : Hexane/dichloromethane (2:1 v/v) eluents resolve unreacted starting materials.

  • Spectroscopic Validation : ¹H NMR confirms amine proton integration at δ 3.2–3.5 ppm, while MS (ESI+) shows the molecular ion peak at m/z 335.40 .

Chemical Reactions Analysis

Types of Reactions: Bis(dibenzo[b,d]furan-3-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Bis(dibenzo[b,d]furan-3-yl)amine serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it valuable in the development of new materials and compounds.

Biology

Research indicates that this compound may exhibit bioactive properties. Studies have explored its potential as an antimicrobial and anticancer agent, highlighting its ability to interact with biological targets such as enzymes and receptors.

Medicine

In the medical field, this compound is being investigated for drug development. Its unique structure enables it to target specific enzymes or receptors, which could lead to the development of novel therapeutic agents .

Industry

The compound has applications in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ambipolar transport properties make it suitable for use in single-layer electroluminescent devices .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Properties
ChemistryBuilding block for organic synthesisVersatile chemical reactivity
BiologyAntimicrobial and anticancer researchPotential bioactivity
MedicineDrug development targeting specific receptorsUnique interaction mechanisms
IndustryOrganic electronics (OLEDs, OPVs)Ambipolar transport properties

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects and highlighting its potential as a lead compound for further drug development.

Case Study 2: Organic Electronics
Research into the use of this compound in OLEDs showed that devices incorporating this compound exhibited enhanced performance metrics compared to traditional materials. The study detailed the synthesis process and characterized the electrical properties of the resulting devices.

Mechanism of Action

The mechanism of action of bis(dibenzo[b,d]furan-3-yl)amine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. The aromatic rings and amine group allow for strong interactions with protein active sites, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine (CAS 2410401-58-8)

Structural Differences : This compound replaces one dibenzofuran group with a carbazole moiety (a benzene-fused pyrrole). The carbazole introduces additional nitrogen atoms, enhancing electron-donating capabilities.
Properties :

  • Molecular Weight : 436.5 g/mol (C₃₀H₂₀N₂O) vs. 335.4 g/mol for biphenyl-substituted analogs .
  • Application : Carbazole derivatives are widely used in OLEDs for their high hole mobility. The hybrid structure may improve charge balance in exciplex systems compared to pure dibenzofuran derivatives .
  • Synthesis : Typically involves Ullmann coupling or Buchwald-Hartwig amination to link carbazole and dibenzofuran units .

Dibenzo[b,d]thien-3-ylamine

Structural Differences : Replaces oxygen atoms in dibenzofuran with sulfur, forming dibenzothiophene.
Properties :

  • Molecular Weight : 199.27 g/mol (C₁₂H₉NS) vs. 335.4 g/mol for Bis(dibenzo[b,d]furan-3-yl)amine .
  • Applications : Less common in OLEDs but studied for redox-active materials due to sulfur’s polarizability .

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine (CAS 1290039-85-8)

Structural Differences : Substitutes one dibenzofuran group with a biphenyl unit, extending conjugation.
Properties :

  • Molecular Weight: 335.40 g/mol (C₂₄H₁₇NO) .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Exciplex-Forming Donors (e.g., m-MTDATA, TCTA)

Functional Comparison :

  • m-MTDATA : A star-shaped triarylamine with higher molecular weight (536.7 g/mol) and broader HOMO-LUMO gap. Demonstrated 10% external quantum efficiency (EQE) in OLEDs .
  • TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) : Combines carbazole and triphenylamine, achieving 10% EQE in exciplex systems. This compound may offer comparable efficiency with improved solubility due to fewer aromatic substituents .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
This compound C₂₄H₁₅NO₂ ~349.4 (estimated) OLED donor, exciplexes High electron-donating ability, planar structure
N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine C₃₀H₂₀N₂O 436.5 OLEDs, photovoltaics Enhanced hole mobility, hybrid carbazole-dibenzofuran core
Dibenzo[b,d]thien-3-ylamine C₁₂H₉NS 199.27 Redox-active materials Sulfur-mediated polarizability
N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine C₂₄H₁₇NO 335.40 Organic semiconductors Extended conjugation, moderate hazards
m-MTDATA C₃₆H₃₀N₄O₆ 536.7 OLED donor Star-shaped structure, broad HOMO-LUMO gap

Research Findings and Performance Metrics

  • Synthetic Accessibility : Dibenzofuran derivatives are often synthesized via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while carbazole hybrids require multi-step functionalization .
  • Stability : Dibenzothiophene analogs exhibit lower thermal stability compared to oxygenated dibenzofurans, limiting their use in high-temperature applications .

Biological Activity

Bis(dibenzo[b,d]furan-3-yl)amine is a compound of interest due to its structural characteristics and potential biological activities. The dibenzo[b,d]furan moiety is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features two dibenzo[b,d]furan units linked by an amine group. Its structure can be represented as follows:

C22H16N\text{C}_{22}\text{H}_{16}\text{N}

This compound is synthesized through various chemical methods, which influence its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of dibenzo[b,d]furan derivatives. A notable study focused on hybrid compounds combining dibenzo[b,d]furan with imidazole, revealing significant cytotoxic effects against various human tumor cell lines. For instance:

  • Compound 60 exhibited potent activity against all tested tumor cell lines.
  • Compound 49 showed selectivity against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721), inducing G1 phase cell cycle arrest and apoptosis in SMMC-7721 cells .

The mechanism of action often involves the modulation of cell cycle progression and induction of apoptosis, making these compounds promising candidates for further development.

Anti-inflammatory Activity

The anti-inflammatory potential of dibenzo[b,d]furan derivatives has also been explored. Compounds derived from this scaffold have demonstrated inhibitory effects on pro-inflammatory cytokines and enzymes such as TNF-α and phosphodiesterase 4 (PDE-4). For example:

  • A study highlighted that certain dibenzo[b,d]furan derivatives effectively inhibited PDE-4B and TNF-α, showing promise in treating inflammatory diseases like asthma and COPD .

These findings indicate that this compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of dibenzo[b,d]furan derivatives has been documented against various bacterial strains. Research has shown that these compounds can exhibit significant antibacterial activity, potentially serving as alternatives to conventional antibiotics. The minimum inhibitory concentration (MIC) values for related compounds suggest effective action against resistant strains .

Data Table: Summary of Biological Activities

Activity Type Compound Target IC50/MIC Values Notes
AnticancerCompound 60Various tumor cell linesNot specifiedInduces apoptosis, G1 phase arrest
Anti-inflammatoryCompound 24PDE-4BNot specifiedEffective in asthma/COPD models
AntimicrobialCompound 18Bacterial strainsMIC: 0.0156 - 0.0625 mg/mLEffective against resistant strains

Case Studies

  • Antitumor Efficacy Study : A series of novel dibenzo[b,d]furan-imidazole hybrids were synthesized and tested against human tumor cell lines. The study concluded that specific substitutions on the imidazole ring enhanced cytotoxicity significantly .
  • Inflammation Model Study : In a preclinical model of asthma, a dibenzo[b,d]furan derivative demonstrated substantial inhibition of TNF-α production, suggesting its potential as a therapeutic agent in inflammatory conditions .

Q & A

What are the established synthetic routes for Bis(dibenzo[b,d]furan-3-yl)amine, and what challenges arise during purification?

Basic Synthesis Methodology :
The compound can be synthesized via formylation and coupling reactions. A related approach involves lithiation of dibenzofuran using sec-butyl lithium (s-BuLi) with tetramethyl ethylene diamine (TMEDA) as a ligand, followed by reaction with electrophiles like acetaldehyde to form intermediates. Subsequent oxidation (e.g., pyridinium chlorochromate, PCC) and functional group transformations yield the target amine . Challenges include controlling regioselectivity during dibenzofuran derivatization and isolating intermediates with hydrogen-bonding motifs that complicate crystallization .

Advanced Purification Strategies :
Use preparative HPLC with chiral columns or fractional crystallization with solvents of varying polarity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying purity .

How can electron ionization mass spectrometry (EI-MS) assist in characterizing this compound?

Basic Characterization :
EI-MS provides molecular ion peaks ([M]⁺) and fragmentation patterns. For example, dibenzofuran derivatives exhibit characteristic fragment ions at m/z corresponding to dibenzofuran core cleavage (e.g., loss of CO or NH groups). Reference NIST Standard Reference Database 69 for spectral matching .

Advanced Data Interpretation :
Analyze isotope patterns (e.g., chlorine or fluorine substituents, if present) and metastable ion transitions. Cross-validate with high-resolution MS (HRMS) to resolve ambiguities in fragmentation pathways .

What experimental design considerations are critical for studying optoelectronic properties of this compound?

Basic Application in Materials Science :
this compound’s rigid, conjugated structure makes it suitable for organic light-emitting diodes (OLEDs). Design experiments to measure HOMO/LUMO levels via cyclic voltammetry and UV-vis spectroscopy. Compare with dibenzo[b,d]thiophene analogs, which show higher electron mobility due to sulfur’s polarizability .

Advanced Optimization :
Incorporate time-resolved photoluminescence (TRPL) to assess exciton lifetime. Computational modeling (DFT) can predict charge transport properties and guide substituent modifications (e.g., trifluoromethyl groups for enhanced thermal stability) .

How can researchers address contradictions in binding affinity data for this compound in biological studies?

Basic Biochemical Profiling :
If used as a COX inhibitor analog (like dibenzo[b,d]thiophene derivatives), perform competitive binding assays with isotopic labeling. Ensure consistent enzyme lot sources and buffer conditions to minimize variability .

Advanced Data Reconciliation :
Use molecular docking simulations (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with COX-1’s Arg120). Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) .

What strategies exist for resolving racemic mixtures of this compound derivatives?

Basic Resolution Techniques :
Chiral chromatography (e.g., Chiralpak IA/IB columns) or diastereomeric salt formation with tartaric acid derivatives. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Advanced Challenges :
The compound’s bulky aromatic groups may hinder resolution with conventional chiral acids (e.g., camphorsulfonic acid). Consider kinetic resolution using enantioselective catalysts (e.g., Ru-BINAP complexes) or enzymatic methods (lipases) .

How do intramolecular hydrogen bonds influence the reactivity of this compound?

Basic Structural Analysis :
Hydrogen bonds between the amine and adjacent oxygen atoms in dibenzofuran restrict rotational freedom, as seen in X-ray crystallography. This rigidity affects nucleophilic substitution rates and solubility in polar solvents .

Advanced Reactivity Modulation :
Introduce steric hindrance (e.g., methyl groups) near hydrogen-bonding sites to alter reaction pathways. Solvent effects (e.g., DMSO vs. THF) can stabilize/destabilize these interactions, impacting reaction yields .

What safety protocols are essential when handling this compound?

Basic Safety Measures :
Wear PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride). Store waste in designated containers for professional disposal .

Advanced Hazard Mitigation :
Monitor airborne particles with real-time MS during scale-up. Implement emergency neutralization protocols for spills (e.g., sodium bicarbonate for acidic byproducts) .

How can computational methods predict the environmental impact of this compound?

Basic Ecotoxicity Assessment :
Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life and bioaccumulation potential. Cross-reference with experimental LC50 data from aquatic toxicity assays .

Advanced Lifecycle Analysis :
Model photodegradation pathways under UV exposure using Gaussian software. Identify persistent metabolites (e.g., hydroxylated dibenzofurans) via fragmentation patterns in HRMS .

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